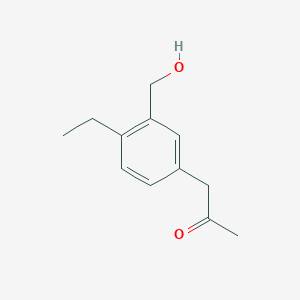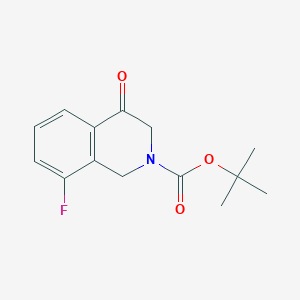
tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Oxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the oxo group.
Esterification: The carboxylate group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be used as a probe to study enzyme mechanisms or as a starting point for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity to certain targets, while the oxo group could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl group, which may affect its solubility and reactivity.
Tert-butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluoro group, which may reduce its binding affinity to certain targets.
Tert-butyl 8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the oxo group, which may affect its hydrogen bonding capabilities.
Uniqueness
Tert-butyl 8-fluoro-4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups. The presence of the tert-butyl group can enhance its solubility in organic solvents, the fluoro group can increase its binding affinity to biological targets, and the oxo group can participate in various chemical interactions.
Properties
Molecular Formula |
C14H16FNO3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-4-oxo-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-10-9(12(17)8-16)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |
InChI Key |
DYVAVSCSWQTGHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC=C2F)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


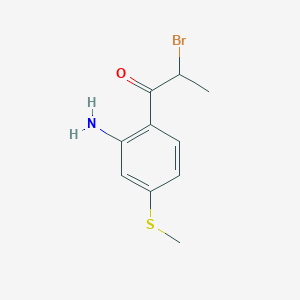
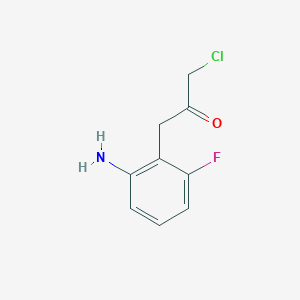
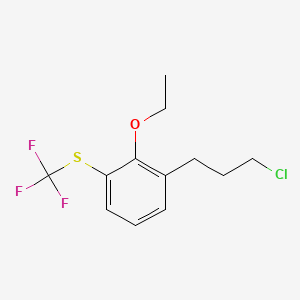
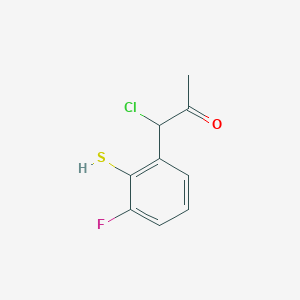
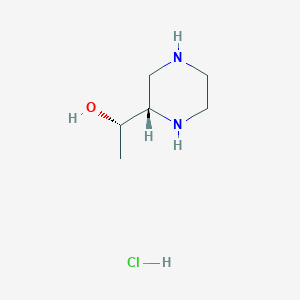
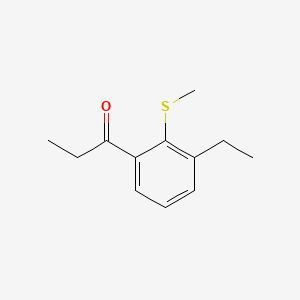
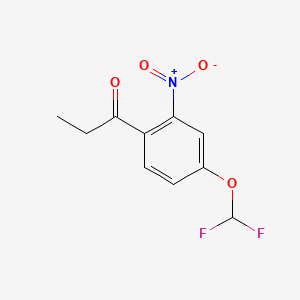
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
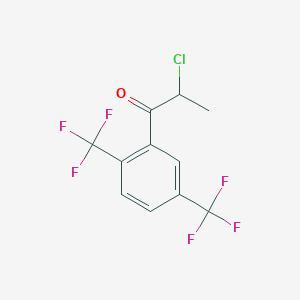
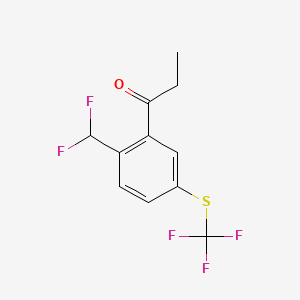
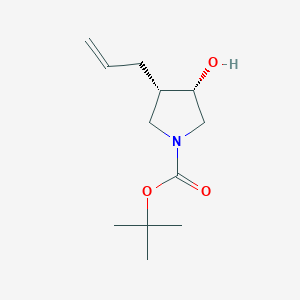
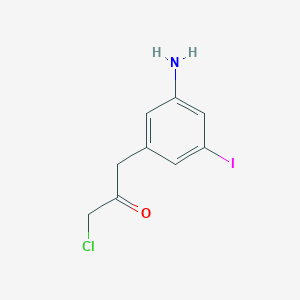
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
